Tert-butyl trans-4-(N-methoxy-N-methylcarbamoyl)cyclohexylcarbamate
Overview
Description
Tert-butyl trans-4-(N-methoxy-N-methylcarbamoyl)cyclohexylcarbamate is a chemical compound with the molecular formula C14H26N2O4 and a molecular weight of 286.37 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl trans-4-(N-methoxy-N-methylcarbamoyl)cyclohexylcarbamate typically involves the reaction of tert-butyl carbamate with trans-4-(N-methoxy-N-methylcarbamoyl)cyclohexylamine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl trans-4-(N-methoxy-N-methylcarbamoyl)cyclohexylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Tert-butyl trans-4-(N-methoxy-N-methylcarbamoyl)cyclohexylcarbamate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in biochemical studies to investigate enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl trans-4-(N-methoxy-N-methylcarbamoyl)cyclohexylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-butyl trans-4-(N-methoxy-N-methylcarbamoyl)cyclohexylcarbamate include:
- Tert-butyl N-(4-methoxyphenyl)carbamate
- Tert-butyl N-(4-methylphenyl)carbamate
- Tert-butyl N-(4-chlorophenyl)carbamate
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration and the presence of the methoxy and methylcarbamoyl groups. These features confer unique chemical properties and reactivity, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[4-[methoxy(methyl)carbamoyl]cyclohexyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)15-11-8-6-10(7-9-11)12(17)16(4)19-5/h10-11H,6-9H2,1-5H3,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYMEIIREZLGFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)C(=O)N(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641002 | |
Record name | tert-Butyl {4-[methoxy(methyl)carbamoyl]cyclohexyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400898-92-2 | |
Record name | tert-Butyl {4-[methoxy(methyl)carbamoyl]cyclohexyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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